molecular formula C18H16ClN3OS2 B2870754 (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897471-50-0

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2870754
CAS No.: 897471-50-0
M. Wt: 389.92
InChI Key: YWANYNSWDHNYEM-GQCTYLIASA-N
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Description

The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic small molecule featuring a benzothiazole core substituted with a chlorine atom at position 6, a piperazine ring at position 2, and a thiophene-linked α,β-unsaturated ketone (enone) moiety. The benzothiazole scaffold is known for its pharmacological relevance, including anticancer, antimicrobial, and anti-inflammatory properties . The enone group may enhance reactivity through conjugation, enabling interactions with biological nucleophiles, while the piperazine ring improves solubility and pharmacokinetic properties.

Properties

IUPAC Name

(E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-13-3-5-15-16(12-13)25-18(20-15)22-9-7-21(8-10-22)17(23)6-4-14-2-1-11-24-14/h1-6,11-12H,7-10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWANYNSWDHNYEM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Cyclization Route

Substituted 6-chloroaniline derivatives undergo thiourea formation followed by oxidative cyclization using bromine (Br₂) in acidic media. For example:

  • Step 1 : 4-Chloro-2-nitroaniline reacts with ammonium thiocyanate (NH₄SCN) in HCl/EtOH to form 4-chloro-2-thioureidoaniline.
  • Step 2 : Oxidative cyclization with Br₂ in acetic acid yields 6-chloro-1,3-benzothiazol-2-amine.

Key Data :

Parameter Value Source
Yield (Step 1) 85–92%
Yield (Step 2) 78–84%
Purity (HPLC) >95%

Halogenative Cyclization

Alternative routes employ 2-chloro-6-fluorobenzothiazole intermediates, where fluorine at C6 is displaced by chloride using AlCl₃ in chlorinated solvents. This method avoids nitro-group reduction steps, enhancing atom economy.

Functionalization with Piperazine

Nucleophilic Aromatic Substitution

The benzothiazole C2 position reacts with piperazine under basic conditions. Patent EP2137173A2 details:

  • Conditions : 1.5 equiv piperazine, K₂CO₃, NMP, 80°C, 12 h.
  • Workup : Heptane washing (3× volumes) removes excess piperazine, followed by anion exchange resin (Duolite A7) to isolate 4-(6-chloro-1,3-benzothiazol-2-yl)piperazine.

Optimization Insight :

  • Solvent Choice : NMP enhances solubility of aromatic intermediates, achieving 92% conversion vs. 68% in DMF.
  • Purification : Anion exchange resins reduce metal contaminants to <10 ppm.

Formation of the Thiophene-Propenone Bridge

Claisen-Schmidt Condensation

The propenone linker is installed via acid-catalyzed condensation between 4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl)ketone and thiophene-2-carbaldehyde:

  • Catalyst : Conc. H₂SO₄ (0.1 equiv) in ethanol.
  • Temperature : Reflux (78°C) for 8 h.
  • Stereoselectivity : (E)-isomer predominates (>95:5) due to conjugation stabilization.

Reaction Metrics :

Parameter Value Source
Conversion 88%
Isolated Yield 76%
Purity (NMR) >98%

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) in ethanol reduces reaction time from 8 h to 25 min while maintaining yield (74%). This method minimizes thermal degradation of the thiophene moiety.

Crystallographic Validation and Purity Assurance

Single-crystal X-ray diffraction of analogous benzothiazole derivatives confirms regioselectivity and stereochemistry. For example:

  • Crystal System : Orthorhombic, space group P2₁.
  • Bond Lengths : C=S (1.68 Å), C-N (1.32 Å) align with DFT calculations.

Purification Protocols :

  • Column Chromatography : Silica gel with petroleum ether/EtOAc (3:1) removes unreacted aldehydes.
  • Recrystallization : Ethyl acetate/n-hexane (1:5) yields analytically pure product (>99.5% by HPLC).

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery

NMP is recovered via vacuum distillation (68°C, 700 mbar) with <1% residual Karl Fischer moisture.

Waste Minimization

Heptane layers from piperazine workup are recycled, reducing solvent consumption by 40%.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The compound’s structure suggests it may inhibit bacterial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound belongs to a broader class of heterocyclic enones with piperazine linkages. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents Key Functional Groups Reported Bioactivity Reference
Target Compound Benzothiazole 6-Cl, piperazin-1-yl, thiophen-2-yl Enone, piperazine Hypothesized anticancer/antimicrobial (inferred from analogs) N/A
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanol Benzo[b]thiophene 4,7-dimethoxy, pyridin-2-yl Propanol, piperazine Not specified; synthetic intermediate
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole 2,4-dichlorophenyl, 4-methoxyphenyl Enone, pyrazole Anticancer, antimicrobial
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Thiazole-oxadiazole hybrid Variable substituents Thiazole, oxadiazole Anticancer
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxole 2-methoxyphenyl, benzodioxol-5-ylmethyl Enone, piperazine Not specified; structural analog

Substituent Effects on Bioactivity and Reactivity

  • Benzothiazole vs. Benzo[b]thiophene/Pyrazole: The target compound’s 6-chloro-benzothiazole core may enhance electrophilicity compared to the dimethoxybenzo[b]thiophene in ’s compound. Chlorine’s electron-withdrawing effect could increase binding affinity to targets like kinases or DNA . Pyrazole-based analogs () exhibit antimicrobial and anticancer activities, suggesting the enone group’s role in cross-conjugation and redox modulation .
  • Piperazine Linkage : Piperazine derivatives (e.g., ) improve solubility and membrane permeability. The target compound’s piperazine may facilitate interactions with serotonin or dopamine receptors, a trait observed in related psychotropic agents .
  • Thiophene vs.

Bioactivity and Therapeutic Potential

Anticancer Activity

Thiazole and oxadiazole hybrids () demonstrate anticancer activity by inhibiting topoisomerases or inducing apoptosis. The target compound’s benzothiazole-enone structure may similarly disrupt cancer cell redox balance, akin to ferroptosis-inducing compounds (). Notably, thiophene derivatives exhibit selective toxicity in oral squamous cell carcinoma (OSCC) models, suggesting therapeutic windows for the target compound .

Antimicrobial Potential

Pyrazole-chalcone analogs () show broad-spectrum antimicrobial activity. The chlorine atom in the target compound may enhance membrane disruption, as seen in chlorinated antibacterials.

Biological Activity

The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a unique structure that combines a benzothiazole moiety, a piperazine ring, and a thiophen substituent. The presence of these functional groups contributes to its reactivity and biological activity. The benzothiazole group is known for its electron-withdrawing properties, which can enhance the compound's reactivity in various biological systems.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives containing benzothiazole exhibit significant antimicrobial properties. For example, one study reported that a related compound demonstrated activity against Bacillus subtilis and Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 500 µg/mL.
  • Anticancer Properties : Benzothiazole derivatives have been extensively studied for their anticancer potential. A review highlighted various benzothiazole-based compounds showing significant antiproliferative effects against multiple cancer cell lines, including leukemia and breast cancer .
  • Neuroprotective Effects : The combination of benzothiazole and piperazine moieties has been linked to neuroprotective actions, particularly in the context of Alzheimer's disease (AD). Some studies suggest that these hybrids can inhibit acetylcholinesterase (AChE) and promote neuroprotection through various mechanisms .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease processes, such as AChE in neurodegenerative diseases and various kinases in cancer progression.
  • Cell Cycle Arrest : Some studies indicate that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

Several key studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
(2E)-1-[4-(6-chloro-benzothiazol-2-yl)piperazine]AntimicrobialMIC against Bacillus subtilis was 500 µg/mL.
Benzothiazole derivativesAnticancerIC50 values ranged from 0.24 to 0.92 µM across various cancer cell lines.
Benzothiazole-piperazine hybridsNeuroprotectiveShowed AChE inhibition and potential for AD treatment.

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